5-Fluoro-2-(4-formylphenyl)benzoic acid
Description
5-Fluoro-2-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom and a formyl group attached to the benzene ring
Properties
IUPAC Name |
5-fluoro-2-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-5-6-12(13(7-11)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMXABRQQKLTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688904 | |
| Record name | 4-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-55-8 | |
| Record name | 4-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-formylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzoic acid.
Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, where the 2-fluorobenzoic acid is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the formylated product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired 5-Fluoro-2-(4-formylphenyl)benzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products:
Oxidation: 5-Fluoro-2-(4-carboxyphenyl)benzoic acid.
Reduction: 5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(4-formylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-formylphenyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its molecular targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the formyl group.
2-Fluorobenzoic acid: Similar structure but lacks the formyl group and has the fluorine atom in a different position.
4-Formylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness: 5-Fluoro-2-(4-formylphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the formyl group, which confer distinct chemical properties and reactivity
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